N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-3-nitrobenzamide
Description
Properties
Molecular Formula |
C19H18N4O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C19H18N4O4/c1-12-9-10-14(11-16(12)23(26)27)18(24)20-17-13(2)21(3)22(19(17)25)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,20,24) |
InChI Key |
MKTVEZQGBJRGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-3-nitrobenzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated at 50°C, and stirred for 3 hours, resulting in an orange solution . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Cytotoxic Activity
- Substitutions on the aryl group (e.g., phenyl, 4-methoxyphenyl) modulate cytotoxicity. The target compound’s 4-methyl-3-nitrobenzamide group shows moderate activity compared to 4-acetylphenyl derivatives, which exhibit the lowest cytotoxicity in antipyrine-based series .
- Mechanistic Insight : Nitro groups may act as electron sinks, interfering with cellular redox pathways, while methyl groups enhance membrane permeability .
Antimicrobial Activity
- Hydrazinecarbothioamide derivatives of the parent pyrazole core demonstrate high antimicrobial activity (e.g., MIC = 2–8 µg/mL against S. aureus). The target compound’s nitro group likely enhances this activity via electrophilic interactions with microbial enzymes .
Biological Activity
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methyl-3-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure that includes a pyrazole moiety and a nitrobenzamide group. Its molecular formula is with a molecular weight of approximately 450.55 g/mol. The structural characteristics contribute to its biological activity by influencing interactions with biological targets.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Some studies suggest that pyrazole derivatives can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in cancer treatment .
- Antioxidant Properties : Compounds in this class have shown potential antioxidant activities, which can mitigate oxidative stress in cells, thus protecting against cellular damage .
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity Type | IC50 Value (µM) | Target/Effect | Reference |
|---|---|---|---|
| Anticancer | 5.85 | MCF7 Cell Line Proliferation | |
| Enzyme Inhibition | 0.16 | RET Kinase | |
| Antioxidant | Not specified | Oxidative Stress Reduction |
Case Studies
Several studies have highlighted the potential therapeutic applications of pyrazole derivatives:
- Antitumor Effects : A study demonstrated that derivatives similar to this compound exhibited significant antitumor effects in vitro against various cancer cell lines, including MCF7 and A549 .
- Mechanistic Insights : Research on related compounds has shown that they can disrupt key signaling pathways in cancer cells, leading to reduced cell viability and increased apoptosis rates .
Q & A
Basic: What experimental methods are recommended for synthesizing this compound?
Answer:
The compound can be synthesized via amide coupling using 4-aminoantipyrine derivatives and substituted benzoyl chlorides. A typical protocol involves:
Reacting 4-aminoantipyrine (1 mmol) with 4-methyl-3-nitrobenzoyl chloride (1.1 mmol) in dichloromethane.
Adding 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and triethylamine as a base at 273 K for 3 hours.
Purifying the product via recrystallization from methylene chloride.
Characterization is achieved via single-crystal X-ray diffraction (XRD) to confirm regioselectivity and stereochemistry .
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
Answer:
- Single-crystal XRD : Determines bond lengths, angles, and torsion angles (e.g., anti-periplanar amide conformation, dihedral angles between aromatic rings) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) using software like CrystalExplorer .
- FT-IR and NMR : Confirm functional groups (amide C=O stretch at ~1650 cm⁻¹, nitro group at ~1520 cm⁻¹) and proton environments .
Advanced: How can computational methods (DFT, docking) enhance understanding of its supramolecular assembly?
Answer:
Density Functional Theory (DFT) : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Use B3LYP/6-31G(d) basis sets for energy minimization .
Molecular Docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina. Validate binding modes with RMSD analysis against crystallographic data .
Interaction Energy Calculations : Evaluate stabilizing forces (e.g., van der Waals, electrostatic) in crystal packing using PIXEL or Quantum Theory of Atoms in Molecules (QTAIM) .
Advanced: How to resolve contradictions in reported crystallographic data (e.g., dihedral angles, bond lengths)?
Answer:
Refinement Parameters : Compare SHELXL refinement residuals (R-factors) across studies. Values < 0.05 indicate high precision .
Thermal Motion Analysis : Use anisotropic displacement parameters (ADPs) to assess positional uncertainty. High ADPs suggest dynamic disorder or poor data quality .
Validation Tools : Apply PLATON’s ADDSYM to detect missed symmetry or Twinning Analysis (e.g., ROTAX) for twinned crystals .
Basic: What intermolecular interactions stabilize its crystal structure?
Answer:
Primary interactions include:
- N–H⋯O Hydrogen Bonds : Between amide donors and nitro/keto acceptors, forming R₂²(10) motifs .
- C–H⋯O Weak Interactions : Involving methyl or phenyl groups and nitro/amide oxygens .
- π–π Stacking : Between phenyl rings (centroid distances ~3.8 Å) .
Advanced: How to design derivatives for enhanced pharmacological activity?
Answer:
Bioisosteric Replacement : Substitute the nitro group with sulfonamide or trifluoromethyl to modulate electron-withdrawing effects .
Coordination Chemistry : Introduce thiourea or pyridyl substituents to enable metal complexation (e.g., Cu²⁺, Zn²⁺) for antimicrobial studies .
QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data (e.g., IC₅₀) to predict optimized structures .
Basic: What are common pitfalls in refining its crystal structure using SHELX?
Answer:
- Overparameterization : Avoid excessive restraints; use ISOR to constrain anisotropic atoms with high ADPs .
- Hydrogen Bond Ambiguity : Validate H-atom positions via DFIX or DANG commands. Check for disorder using PART instructions .
- Data Completeness : Ensure θmax > 25° and redundancy > 4 for MoKα radiation to minimize errors in weak reflections .
Advanced: How does steric hindrance from substituents influence conformational dynamics?
Answer:
- Torsional Barriers : Calculate rotational energy profiles (e.g., amide C–N bond) using DFT. High barriers (>5 kcal/mol) indicate restricted rotation .
- Crystal Packing Analysis : Compare dihedral angles (e.g., phenyl ring twists ~37–67°) across derivatives to assess steric repulsion between methyl/nitro groups .
- Dynamic NMR : Probe solution-phase conformers via variable-temperature ¹H NMR (e.g., coalescence temperatures for methyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
